2,6-Dichloro-3-methylisonicotinamide
Description
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,6-dichloro-3-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-4(7(10)12)2-5(8)11-6(3)9/h2H,1H3,(H2,10,12) |
InChI Key |
SHOTYBATSNFIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C(=O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration Process Using Oleum and Nitric Acid
A patented process (US4310671A) describes an improved method for producing 2,6-dichloro-3-nitropyridine by reacting 2,6-dichloropyridine with nitric acid in the presence of oleum (a solution of sulfur trioxide in sulfuric acid). This method offers several advantages:
- Use of oleum allows lower molar ratios of nitric acid to 2,6-dichloropyridine (about 1.5:1 to 2:1), reducing excess reagent use.
- Minimizes evolution of nitrogen oxides, making the process cleaner.
- Reaction temperatures range from 85°C to 150°C.
- Reaction times vary between 60 to 600 minutes, depending on conditions.
- The oleum forms an in-situ complex with 2,6-dichloropyridine, facilitating selective nitration.
$$
\text{2,6-dichloropyridine} + \text{HNO}_3 \xrightarrow[\text{Oleum}]{85-150^\circ C} \text{2,6-dichloro-3-nitropyridine}
$$
| Parameter | Range/Value | Notes |
|---|---|---|
| Molar ratio (HNO3:substrate) | 1.5:1 to 2:1 | Lower than traditional methods |
| Temperature | 85°C - 150°C | Optimized for yield and selectivity |
| Reaction time | 60 - 600 minutes | Dependent on scale and equipment |
| Oleum concentration | 10% - 65% by weight | Essential for complex formation |
This process yields high-purity 2,6-dichloro-3-nitropyridine suitable for further synthetic steps.
Alternative Nitration Using Sulfuric Acid and Nitric Acid
Another method (CN102584688A) describes nitration using sulfuric acid as the solvent and varying concentrations of nitric acid, with thionamic acid as a catalyst or additive. Several embodiments illustrate different conditions:
| Embodiment | 2,6-Dichloropyridine (g, mol) | Nitric Acid (%) | Sulfuric Acid (g) | Thionamic Acid (g, mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 29.6 (0.2) | 30% | 89.0 | 0.194 (1%) | 110-120 | 30 | 82.0 | 98.3 | 58-61 |
| 2 | 29.6 (0.2) | 65% | 150.0 | 5.83 (30%) | 20 | 40 | 86.0 | 96.9 | 58-61 |
| 3 | 29.6 (0.2) | 90% | 100.0 | 1.94 (10%) | 50-60 | 10 | 88.3 | 95.5 | 58-61 |
This method demonstrates flexibility in reaction conditions, with yields ranging from 82% to 88.3% and high purity of the nitropyridine product. The use of thionamic acid appears to influence reaction kinetics and yield.
Subsequent Transformations to 2,6-Dichloro-3-methylisonicotinamide
While direct detailed procedures for converting 2,6-dichloro-3-nitropyridine to this compound are less commonly detailed in patents or open literature, general synthetic strategies include:
- Reduction of the nitro group to an amino group, typically via catalytic hydrogenation or chemical reduction (e.g., iron/acetic acid, tin chloride).
- Introduction of the methyl group at the 3-position, often via methylation of the amino group or via substitution reactions.
- Conversion of the pyridine ring's carboxyl or analogous group into an isonicotinamide moiety through amidation reactions.
These steps require controlled conditions to maintain the dichloro substitution pattern and avoid side reactions.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nitration to 2,6-dichloro-3-nitropyridine | Oleum + HNO3, 85-150°C, 1-10 h | 2,6-dichloropyridine, HNO3, oleum | High | >98% | Low NOx emission, lower HNO3 ratio |
| Nitration alternative | H2SO4 + HNO3 + thionamic acid, 20-120°C, 10-40 h | 2,6-dichloropyridine, HNO3, H2SO4, thionamic acid | 82-88.3 | 95.5-98.3 | Catalyst improves yield |
| Reduction and methylation | Catalytic hydrogenation or chemical reduction, methylation reagents | Various reducing agents, methyl donors | Moderate | High | Requires optimization |
| Amidation to isonicotinamide | Amidation with appropriate amine sources | Amines, coupling agents | Variable | High | Final functionalization step |
Research Findings and Analysis
- The use of oleum in nitration significantly improves the efficiency and environmental profile of the nitration step by reducing the amount of nitric acid needed and minimizing nitrogen oxide emissions.
- The sulfuric acid/nitric acid/thionamic acid system provides an alternative with good yields and purity, with the catalyst (thionamic acid) playing a crucial role in reaction kinetics and selectivity.
- The purity of 2,6-dichloropyridine starting material affects the overall quality of the nitropyridine intermediate, with pharmaceutical-grade synthesis requiring >98% purity.
- Reaction temperature and time are critical parameters influencing yield and selectivity, with higher temperatures generally accelerating the reaction but risking side reactions.
- Subsequent functional group transformations to obtain the final this compound require careful control to preserve the dichloro substitution and achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated isonicotinic acids, while substitution reactions can produce various substituted isonicotinamides.
Scientific Research Applications
2,6-Dichloro-3-methylisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methylisonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs of 2,6-Dichloro-3-methylisonicotinamide, focusing on substituents and functional groups:
Key Observations:
Ethyl 2,6-dichloro-3-methylisonicotinate (similarity score 0.91) shares the same methyl and chlorine substituents but differs in the ester group, which may reduce metabolic stability compared to the amide .
Substituent Position :
- Ethyl 2,6-dichloro-4-methylnicotinate (similarity score 0.98) demonstrates that shifting the methyl group from position 3 to 4 significantly increases structural similarity but may alter steric and electronic interactions in biological systems .
Amino Substituents: Compounds like Methyl 3-amino-2,6-dichloroisonicotinate introduce amino groups, which enhance reactivity but reduce similarity to the target amide (score 0.74) .
Physicochemical Properties
- Molecular Weight : Esters (e.g., Ethyl 2,6-dichloro-3-methylisonicotinate, MW 249.09) are heavier than carboxylic acids (MW ~206) due to alkyl groups. The amide form is expected to have a similar MW to esters .
- Purity : Ethyl 2,6-dichloro-3-methylisonicotinate is available at 98% purity, highlighting its suitability for high-precision pharmaceutical applications .
Q & A
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., SNAr vs. radical mechanisms). Validate computational predictions with kinetic isotope effects (KIE) or trapping experiments. Align findings with Marcus theory for electron-transfer reactions or frontier molecular orbital (FMO) theory for regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
